molecular formula C20H15Cl2NO3 B14097092 1-(3,4-Dichlorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Dichlorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14097092
M. Wt: 388.2 g/mol
InChI Key: NEHQYSMMBCHBTC-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a propyl chain, and a dihydrochromeno-pyrrole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, typically starting with the preparation of the chromeno-pyrrole core. This can be achieved through cyclization reactions involving appropriate precursors. The dichlorophenyl group is introduced via electrophilic aromatic substitution, and the propyl chain is added through alkylation reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the chromeno-pyrrole core. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Research has explored its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: It may be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets and pathways. Its dichlorophenyl group can interact with specific receptors or enzymes, while the chromeno-pyrrole core may modulate biological activity through its unique electronic and structural properties. These interactions can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other chromeno-pyrrole derivatives and dichlorophenyl compounds. Similar compounds include:

    Chromeno-pyrrole derivatives: These compounds share the chromeno-pyrrole core but may have different substituents, leading to variations in their chemical and biological properties.

    Dichlorophenyl compounds: Compounds with the dichlorophenyl group may exhibit similar aromatic substitution reactions and biological activities. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.

Properties

Molecular Formula

C20H15Cl2NO3

Molecular Weight

388.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-2-propyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C20H15Cl2NO3/c1-2-9-23-17(11-7-8-13(21)14(22)10-11)16-18(24)12-5-3-4-6-15(12)26-19(16)20(23)25/h3-8,10,17H,2,9H2,1H3

InChI Key

NEHQYSMMBCHBTC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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